molecular formula C16H18N4O2S2 B2726746 1,3,5-trimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1705067-21-5

1,3,5-trimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2726746
CAS RN: 1705067-21-5
M. Wt: 362.47
InChI Key: XOJPNMPDVYLFKE-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Researchers have been exploring the synthesis of new heterocyclic compounds based on sulfonamide moieties, aiming to enhance antimicrobial properties. For instance, the synthesis and antimicrobial activity of novel heterocycles based on pyrazole derivatives incorporating sulfonamide groups have been investigated, revealing potential applications in developing antibacterial agents. These studies focus on creating compounds that could serve as effective antibacterial and antimicrobial agents by integrating sulfonamide with various heterocyclic frameworks (El‐Emary, Al-muaikel, & Moustafa, 2002), (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Radiosensitizing Evaluation

The anticancer and radiosensitizing potential of sulfonamide derivatives has also been a significant area of research. Novel sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity against human tumor cell lines, showing promise as potential anticancer agents with the ability to enhance the cell-killing effect of γ-radiation. This research opens avenues for developing new cancer therapies by exploiting the unique properties of sulfonamide derivatives (Ghorab, Ragab, Heiba, El-Gazzar, & Sally S. Zahran, 2015).

Carbonic Anhydrase Inhibitory Activities

The compound has been part of studies focusing on its inhibitory activities against carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. Research on polymethoxylated-pyrazoline benzene sulfonamides, including their synthesis and evaluation for cytotoxic activities and carbonic anhydrase inhibition, has provided insights into developing new therapeutic agents with potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Exploration of Sulfonamide Hybrids

The exploration of sulfonamide hybrids has been a noteworthy area of research, focusing on the development of compounds with enhanced pharmacological properties. Studies on two-component sulfonamide hybrids have reviewed the synthesis and biological activity of these agents, highlighting their potential in various pharmacological domains, including antibacterial, anti-carbonic anhydrase, and antitumor activities. This research underscores the versatility and potential of sulfonamide-based compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

properties

IUPAC Name

1,3,5-trimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-11-16(12(2)20(3)19-11)24(21,22)18-8-13-6-15(9-17-7-13)14-4-5-23-10-14/h4-7,9-10,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPNMPDVYLFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide

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